molecular formula C9H4F3IO B13046765 3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran

3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran

Katalognummer: B13046765
Molekulargewicht: 312.03 g/mol
InChI-Schlüssel: JBYKLGMMUIPTSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran is a synthetic organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of difluoromethyl, fluoro, and iodo substituents on the benzofuran ring, which impart unique chemical and physical properties. Benzofurans are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a suitable benzofuran derivative. This can be achieved using difluoromethylation reagents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of transition metal catalysts, such as copper or palladium, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as halogenation, difluoromethylation, and purification through crystallization or chromatography. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran include other fluorinated benzofurans and halogenated aromatic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of both difluoromethyl and iodo groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C9H4F3IO

Molekulargewicht

312.03 g/mol

IUPAC-Name

3-(difluoromethyl)-6-fluoro-5-iodo-1-benzofuran

InChI

InChI=1S/C9H4F3IO/c10-6-2-8-4(1-7(6)13)5(3-14-8)9(11)12/h1-3,9H

InChI-Schlüssel

JBYKLGMMUIPTSI-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1I)F)OC=C2C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.